molecular formula C12H16IN B8159744 N-Cyclopentyl-2-iodo-4-methylaniline

N-Cyclopentyl-2-iodo-4-methylaniline

Cat. No.: B8159744
M. Wt: 301.17 g/mol
InChI Key: PBBGWMIMHPWJSY-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-iodo-4-methylaniline is a substituted aniline derivative characterized by a cyclopentyl group attached to the nitrogen atom and iodine (I) and methyl (CH₃) substituents at the 2- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₂H₁₆IN, with an approximate molecular weight of 300.9 g/mol.

Properties

IUPAC Name

N-cyclopentyl-2-iodo-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c1-9-6-7-12(11(13)8-9)14-10-4-2-3-5-10/h6-8,10,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBGWMIMHPWJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCCC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron-Catalyzed Borrowing Hydrogen Alkylation

The borrowing hydrogen strategy enables direct N-alkylation of 2-iodo-4-methylaniline with cyclopentanol, avoiding stoichiometric waste. This method, adapted from iron-catalyzed protocols , proceeds via dehydrogenation of cyclopentanol to cyclopentanone, followed by condensation with the amine and subsequent reduction.

Procedure :

  • Catalyst : FeCl₃ (5 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%).

  • Conditions : Cyclopentanol (2 equiv), toluene, 110°C, 24 h under N₂.

  • Yield : 72–78% (based on analogous reactions) .

Key Advantages :

  • Utilizes inexpensive, non-toxic iron catalysts.

  • Alcohols are safer and more sustainable than alkyl halides.

Copper-Promoted N-Alkylation via Pyridinium Ylide Intermediates

N-Aminopyridinium salts, as ammonia surrogates, enable selective monoalkylation under self-limiting conditions . This approach avoids overalkylation by leveraging the transient nucleophilicity of pyridinium ylides.

Procedure :

  • Formation of Pyridinium Salt :

    • React 2-iodo-4-methylaniline with pyridinium triflate in CH₃CN.

  • Alkylation :

    • Add cyclopentyl iodide (2 equiv), Cs₂CO₃ (3 equiv), CH₃CN, 70°C, 16 h.

  • Depyridylation :

    • In situ reduction with Cs₂CO₃ releases the secondary amine.

  • Yield : ~79% (based on hexyl iodide example) .

Mechanistic Insight :

  • The pyridinium ylide (3a' ) exhibits enhanced nucleophilicity, enabling efficient alkylation. Depyridylation yields the less reactive N-cyclopentyl product, preventing further reaction .

Halogen Exchange via Finkelstein Reaction

This two-step route begins with N-alkylation of 4-bromo-2-methylaniline, followed by bromine-to-iodine exchange .

Step 1: N-Cyclopentylation of 4-Bromo-2-methylaniline

  • Conditions : Cyclopentyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.

  • Yield : 85–90% (estimated).

Step 2: Halogen Exchange

  • Catalyst : CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%).

  • Conditions : NaI (2 equiv), 1,4-dioxane, 110°C, 18 h .

  • Yield : 90% (based on analogous bromo-to-iodo conversions) .

Limitations :

  • Requires synthesis of the bromo precursor.

  • Limited to substrates tolerant of high-temperature conditions.

Grignard Addition to Imine Intermediates

Formation of a Schiff base followed by Grignard addition provides a modular route to N-alkylated anilines .

Procedure :

  • Imine Formation :

    • React 2-iodo-4-methylaniline with benzaldehyde (1.1 equiv) in MeOH, 0°C to RT.

  • Grignard Addition :

    • Treat with cyclopentylmagnesium bromide (2.5 equiv), BF₃·Et₂O (4 equiv), toluene, −78°C to RT.

  • Hydrolysis :

    • Quench with NaOH (2N), extract with Et₂O.

  • Yield : 65–70% (based on benzylamine examples) .

Challenges :

  • Requires strict anhydrous conditions.

  • Competing side reactions may reduce efficiency.

Palladium-Catalyzed C–N Coupling

While less common for alkylamines, Buchwald-Hartwig coupling can be adapted using cyclopentyl halides .

Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2 equiv).

  • Conditions : Cyclopentyl bromide (1.5 equiv), toluene, 100°C, 24 h.

  • Yield : 50–60% (estimated from analogous alkylations) .

Drawbacks :

  • Lower yields compared to aromatic couplings.

  • Sensitivity to steric hindrance.

Comparative Analysis of Methods

Method Yield Catalyst Key Advantage Limitation
Iron-catalyzed alkylation72–78%FeCl₃Sustainable, uses alcoholLong reaction times
Copper-mediated alkylation~79%Cs₂CO₃Prevents overalkylationMulti-step synthesis
Finkelstein halogen exchange90%CuIHigh efficiencyRequires bromo precursor
Grignard addition65–70%BF₃·Et₂OModular imine functionalizationSensitive to moisture
Palladium coupling50–60%Pd(OAc)₂Broad substrate scopeModerate yields, costly catalyst

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-iodo-4-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted anilines.

    Oxidation: Formation of quinones or nitroso compounds.

    Reduction: Formation of cyclopentyl-2-iodo-4-methylaniline.

Scientific Research Applications

Pharmaceutical Applications

N-Cyclopentyl-2-iodo-4-methylaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the formation of biologically active molecules.

Synthesis of ALK Inhibitors

One significant application is its role in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors. These inhibitors are crucial in treating certain types of cancer, particularly non-small cell lung cancer (NSCLC). The compound can be utilized to create derivatives that exhibit potent activity against ALK, thereby contributing to the development of targeted cancer therapies .

Development of Antimicrobial Agents

Research indicates that derivatives of this compound can be modified to enhance their antimicrobial properties. The introduction of cyclopentyl and iodo groups has been shown to influence biological activity positively, making these derivatives candidates for further development as antimicrobial agents .

Agricultural Applications

The compound also finds utility in agricultural chemistry, particularly as a precursor for developing agrochemicals aimed at pest control.

Synthesis of Fungicides

This compound can be transformed into various fungicidal agents. The synthetic pathways involving this compound allow for the creation of effective fungicides that can combat plant diseases, thus enhancing crop yield and quality .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound and its derivatives:

StudyFocusFindings
US20050143454A1Synthesis ProcessDescribes methods for producing 4-alkyl-2-haloaniline derivatives with high regioselectivity, showcasing this compound's potential as an intermediate for pharmaceutical synthesis .
PMC8855370ALK InhibitorsHighlights the development of a new class of potent ALK inhibitors derived from compounds like this compound, demonstrating significant antitumor activity in preclinical models .
PMC7307922Structure–Activity RelationshipInvestigates the structure–activity relationships of compounds related to this compound, revealing insights into enhancing pharmacological properties through structural modifications .

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-iodo-4-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The cyclopentyl group may enhance its binding affinity, while the iodine atom can participate in halogen bonding. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound C₁₂H₁₆IN 300.9 N-Cyclopentyl, 2-I, 4-CH₃
4-Chloro-N-ethyl-2-nitroaniline C₈H₈ClN₂O₂ 199.45 N-Ethyl, 4-Cl, 2-NO₂
4-Chloro-2-methylaniline C₇H₈ClN 141.6 4-Cl, 2-CH₃ (no N-substituent)

Key Observations :

  • Halogen Effects : The iodine atom in the target compound increases molecular weight and lipophilicity compared to chlorine in analogs. Iodine’s larger atomic radius and weaker C-I bond may enhance susceptibility to dehalogenation reactions.
  • Electronic Effects: The nitro group (NO₂) in 4-Chloro-N-ethyl-2-nitroaniline is strongly electron-withdrawing, directing electrophilic substitution to specific ring positions. In contrast, the methyl group (CH₃) in the target compound is electron-donating, altering ring reactivity .

Key Observations :

  • Metabolic Activation: 4-Chloro-2-methylaniline’s carcinogenicity arises from microsomal conversion to a hydroxylamine metabolite, which covalently binds DNA/RNA . The target compound’s iodine and cyclopentyl groups may divert metabolism toward less reactive pathways (e.g., deiodination) or reduce activation efficiency.
  • Steric Effects : The cyclopentyl group in the target compound could hinder enzymatic access to the aromatic ring, contrasting with 4-Chloro-N-ethyl-2-nitroaniline’s smaller ethyl group, which permits faster nitro reduction.

Toxicological Implications

  • 4-Chloro-2-methylaniline: Demonstrated carcinogenicity in rats via macromolecular binding. Its 2-CH₃ group facilitates metabolic activation to a hydroxylamine intermediate .
  • Target Compound: The 4-CH₃ group may undergo oxidation to a carboxylic acid, a detoxification pathway.

Q & A

Q. What synthetic methodologies are recommended for N-Cyclopentyl-2-iodo-4-methylaniline, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis of iodinated aromatic amines like this compound typically involves palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine reactivity.
  • Catalyst-ligand systems : Use Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to reduce steric hindrance from the cyclopentyl group.
  • Temperature control : Stepwise heating (80–120°C) minimizes side reactions.
    Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC (≥95% purity) is critical for validation .

Table 1 : Key Reaction Parameters and Outcomes

ParameterOptimization RangeOutcome (Yield/Purity)
SolventDMF vs. THFDMF: 75% yield, 97% purity
LigandXPhos vs. BINAPXPhos: Higher selectivity
Temperature (°C)80 vs. 120120°C: Faster kinetics

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>1</sup>H NMR should show distinct aromatic protons (δ 6.5–7.5 ppm) and cyclopentyl CH₂ signals (δ 1.5–2.0 ppm). <sup>13</sup>C NMR confirms iodine’s electron-withdrawing effect (C-I at ~90 ppm).
  • Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C₁₂H₁₅IN: theoretical 300.0294) validates molecular formula.
  • HPLC-PDA : Retention time and UV absorption (λ ~254 nm) assess purity. Cross-reference with standards to rule out byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict electronic properties and reaction pathways of this compound?

  • Methodological Answer :
  • Functional Selection : Hybrid functionals (e.g., B3LYP ) balance accuracy and computational cost. Include exact exchange terms to model iodine’s polarizability.
  • Basis Sets : Use def2-TZVP for iodine and 6-31G(d) for lighter atoms.
  • Applications : Calculate HOMO-LUMO gaps to predict reactivity, or simulate IR spectra for comparison with experimental data. Address discrepancies by testing meta-GGA functionals (e.g., M06-L ).

Table 2 : DFT Performance for Key Properties

FunctionalHOMO-LUMO Gap (eV)IR Stretch (C-I, cm⁻¹)Deviation vs. Experiment
B3LYP4.2550±2%
M06-L4.0545±1.5%

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

  • Methodological Answer :
  • Error Analysis : Quantify instrument uncertainty (e.g., NMR δ ±0.05 ppm) and compare with DFT’s basis set limitations.
  • Cross-Validation : Use coupled-cluster (CCSD(T)) as a higher-level theory benchmark.
  • Statistical Testing : Apply t-tests to assess significance of deviations (e.g., p < 0.05) .

Q. What protocols ensure safe handling and stability assessment of this compound under varying conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Safety Protocols : Use fume hoods for synthesis (volatile iodine release risk) and PPE for skin/eye protection. Reference safety frameworks for aromatic amines .

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